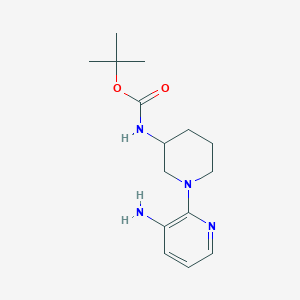
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
Descripción general
Descripción
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is a chemical compound with the CAS Number: 1052705-54-0 . It has a molecular weight of 292.38 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 292.38 . The compound should be stored at a temperature of 4°C and protected from light .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Compounds
- Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate is frequently used as an intermediate in the synthesis of various biologically active compounds. For example, it's an integral part of the synthetic pathway for crizotinib, an important compound in medical research (Kong et al., 2016).
Photocatalyzed Amination
- This chemical is used in photocatalyzed amination processes. The photoredox-catalyzed amination with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates its utility in constructing complex molecules like 3-aminochromones under mild conditions (Wang et al., 2022).
Asymmetric Synthesis
- It also plays a role in the asymmetric synthesis of certain compounds, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This is particularly important for developing nociceptin antagonists, highlighting its role in advancing pharmacological research (Jona et al., 2009).
Intermediate for Natural Products
- It's also used in synthesizing intermediates for natural products like jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps starting from L-Serine (Tang et al., 2014).
Crystallographic Studies
- Crystallographic studies of derivatives of tert-butyl carbamate reveal important insights into molecular structures and interactions, which are critical in the field of material science and drug design (Baillargeon et al., 2017).
Anticancer Drug Synthesis
- This compound serves as an important intermediate in synthesizing small molecule anticancer drugs. Its role in developing tyrosine kinase inhibitors, crucial for overcoming drug resistance in cancer therapy, is particularly noteworthy (Zhang et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMJGIAJSACJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



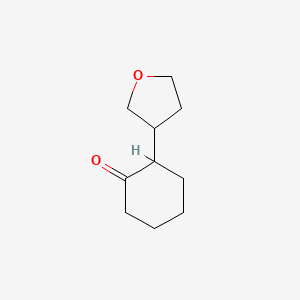
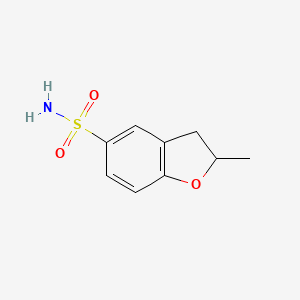
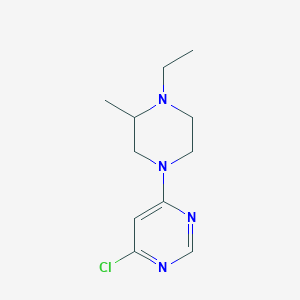
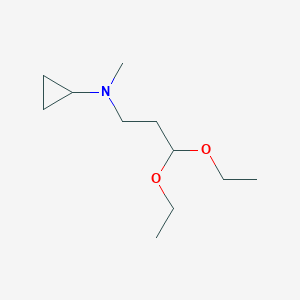
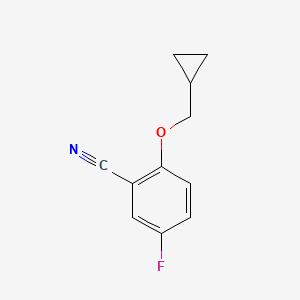
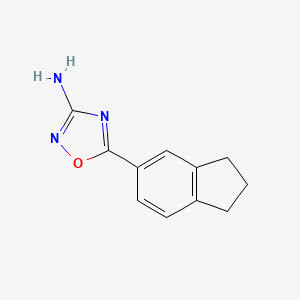
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
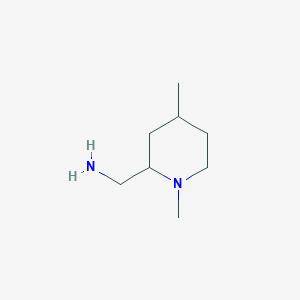
![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)


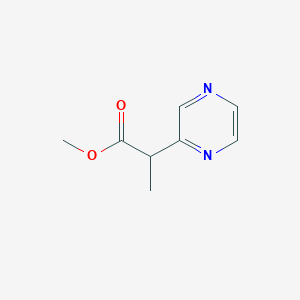
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
